molecular formula C19H28O B8514458 Spiro[5.5]undeca-1,4,8-trien-3-one, 2,4-bis(1,1-dimethylethyl)- CAS No. 94817-72-8

Spiro[5.5]undeca-1,4,8-trien-3-one, 2,4-bis(1,1-dimethylethyl)-

Cat. No. B8514458
M. Wt: 272.4 g/mol
InChI Key: OJQFZUBBNMIXSO-UHFFFAOYSA-N
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Patent
US04562294

Procedure details

Following the same general procedure as in Example I, 20 mmols of N,N-dimethyl-4-aminomethyl-2,6-di-t-butylphenol were reacted with approximately 222 mmols of 1,3-butadiene in 47 g of ethyl acetate at about 190° C. for 10 hours. As determined by GC analysis, the process resulted in a 100% yield of 2,4-di-t-butylspiro[5.5]undeca-1,4,8-trien-3-one.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
222 mmol
Type
reactant
Reaction Step Two
Quantity
47 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN([CH2:4][C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:8]([OH:15])=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH:6]=1)C.[CH2:20]=[CH:21][CH:22]=[CH2:23]>C(OCC)(=O)C>[C:16]([C:7]1[C:8](=[O:15])[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:10][C:5]2([CH2:23][CH2:22][CH:21]=[CH:20][CH2:4]2)[CH:6]=1)([CH3:19])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
CN(C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Step Two
Name
Quantity
222 mmol
Type
reactant
Smiles
C=CC=C
Name
Quantity
47 g
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC2(C=C(C1=O)C(C)(C)C)CC=CCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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